N-(5-bromo-2-pyridinyl)-2-(9H-purin-6-ylthio)acetamide
Overview
Description
N-(5-bromo-2-pyridinyl)-2-(9H-purin-6-ylthio)acetamide is a useful research compound. Its molecular formula is C12H9BrN6OS and its molecular weight is 365.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.97419 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis and Antibacterial Activity : Compounds including analogs of N-(5-bromo-2-pyridinyl)-2-(9H-purin-6-ylthio)acetamide have been synthesized and demonstrated good antimicrobial activity. Some compounds showed notable activity against various bacterial strains (Fahim & Ismael, 2019).
Chemical Synthesis and Structural Studies
- Purine Studies and Synthesis : This compound and its derivatives were synthesized as part of studies on purines, which are vital in several biological processes. These studies include the synthesis of 2-substituted 6,9-Di- and 6,8,9-Tri-methylpurines (Bhushan et al., 1975).
- New Polyheterocyclic Ring Systems : The compound was used to construct new polyheterocyclic ring systems, contributing to advancements in chemical synthesis (Abdel‐Latif et al., 2019).
Radiochemistry and Imaging Applications
- PET Tracer Synthesis : Derivatives of this compound were prepared for potential use as PET tracers in imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), showcasing its application in medical imaging and diagnostics (Gao et al., 2016).
Quantum Chemical Investigations
- Quantum Mechanical Investigations : Studies on derivatives of this compound included quantum mechanical investigations to understand their chemical properties and potential applications (Ahmad et al., 2017).
Biological Evaluation and Pharmacological Applications
- Anticonvulsant Agents Synthesis : Derivatives of this compound were synthesized and evaluated as potential anticonvulsant agents, indicating its relevance in pharmaceutical research (Severina et al., 2020).
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN6OS/c13-7-1-2-8(14-3-7)19-9(20)4-21-12-10-11(16-5-15-10)17-6-18-12/h1-3,5-6H,4H2,(H,14,19,20)(H,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYNUPLMLKGHLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CSC2=NC=NC3=C2NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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